Regioisomeric Identity Verification via CAS Registry and Supplier Specifications
The compound is unambiguously identified as the N1-(4-methoxyphenyl) regioisomer, distinguished from the C2-substituted positional isomer 2-(4-methoxyphenyl)-1,5,6-triphenylpyrimidin-4(1H)-one (CAS 88317-20-8). Commercial suppliers report a minimum purity of 95% for CAS 88317-17-3 . Crucially, a primary research study on triphenylpyrimidine antiproliferative agents did not report this specific regioisomer (CAS 88317-17-3) among its active compounds, in contrast to several 2,5,6-triphenyl-substituted analogs which demonstrated IC50 values ranging from 0.81 µM to 5.89 µM against MDA-MB-231, HCT-116, and HT-29 cancer cell lines [1]. This absence of activity data is a key differentiator from analogs such as HK-10 (IC50 0.81 µM against MDA-MB-231).
| Evidence Dimension | Biological activity in antiproliferative MTT assay (MDA-MB-231, HCT-116, HT-29) |
|---|---|
| Target Compound Data | Not reported among active compounds in the study series |
| Comparator Or Baseline | HK-10 (a 2,5,6-triphenyl-substituted pyrimidine analog): IC50 0.81 µM (MDA-MB-231), 5.89 µM (HCT-116), 4.96 µM (HT-29) [1] |
| Quantified Difference | Target compound not active or not tested in this assay; comparator HK-10 is the most potent in the series |
| Conditions | MTT assay, 48-hour exposure, MDA-MB-231 (breast), HCT-116 (colon), HT-29 (colon) cell lines |
Why This Matters
For researchers seeking tubulin polymerization inhibitors, this compound may not be a suitable substitute for the active 2,5,6-triphenyl-substituted analogs identified in the literature.
- [1] Dwivedi, A. R., Kumar, V., Kaur, H., Kumar, N., Yadav, R. P., Poduri, R., Baranwal, S., & Kumar, V. (2020). Anti-proliferative potential of triphenyl substituted pyrimidines against MDA-MB-231, HCT-116 and HT-29 cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 30(20), 127468. View Source
